An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Chemical Shifts of 2,2-dichloro-1,1,1-trifluorooct-3-ene
An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Chemical Shifts of 2,2-dichloro-1,1,1-trifluorooct-3-ene
This technical guide provides a detailed analysis and prediction of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2-dichloro-1,1,1-trifluorooct-3-ene. In the absence of direct experimental data for this specific molecule, this paper leverages established principles of NMR spectroscopy, extensive data from analogous compounds, and a deep understanding of the electronic effects of substituents to construct a comprehensive and well-reasoned spectral prediction. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of complex halogenated alkenes.
Introduction: The Significance of NMR in Characterizing Halogenated Alkenes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For halogenated alkenes such as 2,2-dichloro-1,1,1-trifluorooct-3-ene, both ¹H and ¹⁹F NMR are indispensable. ¹H NMR provides critical information about the proton environment, including the stereochemistry of the double bond, while ¹⁹F NMR offers a sensitive probe into the electronic environment of the fluorine atoms, often with a wide chemical shift dispersion that minimizes signal overlap.[1][2][3] The presence of both chlorine and fluorine atoms introduces significant electronic effects that influence chemical shifts and coupling constants, making a detailed spectral analysis essential for unambiguous structure confirmation.
The subject of this guide, 2,2-dichloro-1,1,1-trifluorooct-3-ene, possesses a unique combination of a trifluoromethyl group, a dichlorinated carbon, and an alkene functionality, all of which contribute to a complex and informative NMR spectrum.
Figure 1: Structure of 2,2-dichloro-1,1,1-trifluorooct-3-ene with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2,2-dichloro-1,1,1-trifluorooct-3-ene is expected to display distinct signals for the vinylic, allylic, and alkyl protons. The chemical shifts are significantly influenced by the electron-withdrawing effects of the trifluoromethyl and dichloro groups.
Vinylic Protons (H-3 and H-4)
The protons directly attached to the double bond, H-3 and H-4, are expected to resonate in the downfield region of the spectrum, typically between 5.5 and 7.0 ppm.[2] The strong electron-withdrawing nature of the adjacent 2,2-dichloro-1,1,1-trifluoroethyl group will deshield H-3, shifting it further downfield compared to a typical vinylic proton. Conversely, H-4 will be influenced by the electron-donating effect of the alkyl chain, resulting in a more upfield chemical shift relative to H-3.
The coupling constant between these two vinylic protons (³JHH) is highly dependent on the stereochemistry of the double bond. For a trans configuration, a larger coupling constant of 12-18 Hz is expected, while a cis configuration would result in a smaller coupling constant of 6-12 Hz.[4]
Furthermore, long-range coupling to the fluorine atoms (⁴JHF) is anticipated for H-3. This coupling is typically small, on the order of 1-3 Hz.[5]
Allylic Protons (H-5)
The allylic protons on C-5 are expected to appear in the range of 2.0-2.5 ppm.[2] Their chemical shift is influenced by the adjacent double bond. These protons will exhibit coupling to the vinylic proton H-4 (³JHH) and the protons on C-6 (³JHH). Additionally, a small long-range coupling to H-3 (⁴JHH) and the fluorine atoms (⁵JHF) of around 0.3-1.2 Hz might be observable.[6]
Alkyl Chain Protons (H-6, H-7, H-8)
The remaining protons of the butyl chain (H-6, H-7, and H-8) will resonate in the typical upfield alkyl region (0.8-1.6 ppm). The methylene protons at C-6 and C-7 will appear as complex multiplets due to coupling with their neighbors. The terminal methyl group (H-8) is expected to be a triplet, coupling with the adjacent methylene protons at C-7.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 6.5 - 7.0 | Doublet of quartets (dq) or complex multiplet | ³J(H3-H4) = 12-18 (trans), 6-12 (cis); ⁴J(H3-F) = 1-3 |
| H-4 | 5.8 - 6.3 | Doublet of triplets (dt) or complex multiplet | ³J(H4-H3) = 12-18 (trans), 6-12 (cis); ³J(H4-H5) = 6-8 |
| H-5 | 2.0 - 2.5 | Multiplet | ³J(H5-H4), ³J(H5-H6) |
| H-6 | 1.3 - 1.6 | Multiplet | ³J(H6-H5), ³J(H6-H7) |
| H-7 | 1.2 - 1.5 | Multiplet | ³J(H7-H6), ³J(H7-H8) |
| H-8 | 0.8 - 1.0 | Triplet (t) | ³J(H8-H7) ≈ 7 |
Table 1: Predicted ¹H NMR Data for 2,2-dichloro-1,1,1-trifluorooct-3-ene.
Figure 3: Key considerations for predicting the ¹⁹F NMR spectrum.
Experimental Protocols for Spectral Acquisition
To experimentally verify the predictions made in this guide, the following standard NMR protocols should be employed.
Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of 2,2-dichloro-1,1,1-trifluorooct-3-ene.
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Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. [2]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
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Pulse Angle: 30-45°
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Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 for a standard concentration.
-
-
Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
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¹⁹F NMR Spectroscopy
-
Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16-64, depending on concentration.
-
Decoupling: For a proton-coupled ¹⁹F spectrum, no decoupling is applied. For a proton-decoupled spectrum, broadband proton decoupling should be used.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using an external or internal reference standard (e.g., CFCl₃ at 0 ppm).
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Conclusion
This in-depth technical guide provides a robust prediction of the ¹H and ¹⁹F NMR spectra of 2,2-dichloro-1,1,1-trifluorooct-3-ene. The analysis is grounded in fundamental NMR principles and data from analogous structures, offering a detailed roadmap for the structural elucidation of this and similar complex halogenated molecules. The predicted chemical shifts and coupling constants serve as a valuable reference for researchers in the synthesis and characterization of novel fluorinated compounds. Experimental verification using the outlined protocols will be crucial to confirm these predictions and further refine our understanding of the spectral properties of this class of molecules.
References
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Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [7]14. Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic resonance in chemistry, 42(6), 534-555. [Link] [8]15. Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
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- Barboiu, M., & Soulié, E. J. (1998). Long-range H, F coupling constants in fluorinated ethylenes. Magnetic resonance in chemistry, 36(5), 357-362.
- Mallory, F. B., & Mallory, C. W. (1985). Through-space and through-bond contributions to long-range fluorine-fluorine spin-spin coupling constants in polycyclic aromatic fluorocarbons. Journal of the American Chemical Society, 107(17), 4816-4823.
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